TRIS(TRIMETHYLSILOXY)SILANOL

Surface modification Monolayer Hydrophobicity

TRIS(TRIMETHYLSILOXY)SILANOL (CAS 74098‑43‑4) is a silicon‑based reagent whose dominant commercial form is tris(trimethylsiloxy)acetoxysilane. The molecule features three trimethylsiloxy groups and a hydrolytically labile acetoxy group on a central silicon atom, giving it a molecular formula of C₁₁H₃₀O₅Si₄ and a molecular weight of 354.69 g mol⁻¹.

Molecular Formula C11H30O5Si4
Molecular Weight 354.69 g/mol
CAS No. 74098-43-4
Cat. No. B1599422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(TRIMETHYLSILOXY)SILANOL
CAS74098-43-4
Molecular FormulaC11H30O5Si4
Molecular Weight354.69 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3
InChIKeyLWWKLKSYKPNLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRIS(TRIMETHYLSILOXY)SILANOL (CAS 74098‑43‑4) – Sourcing Guide for a Protected Silanol / Acetoxysilane Building Block


TRIS(TRIMETHYLSILOXY)SILANOL (CAS 74098‑43‑4) is a silicon‑based reagent whose dominant commercial form is tris(trimethylsiloxy)acetoxysilane . The molecule features three trimethylsiloxy groups and a hydrolytically labile acetoxy group on a central silicon atom, giving it a molecular formula of C₁₁H₃₀O₅Si₄ and a molecular weight of 354.69 g mol⁻¹ . It is a colorless liquid with a density of 0.913 g mL⁻¹, a boiling point of ~85 °C (literature values up to 274 °C at 760 mmHg) and a flash point of 99.4 °C . The compound serves as a protected silanol equivalent that releases a tris(trimethylsiloxy)silanol moiety upon controlled hydrolysis, enabling it to function as a precursor for silicone‑based polymers, a surface hydrophobization agent, and a key intermediate for contact‑lens monomers [1].

Why Tris(trimethylsiloxy)silane or Trimethylsilanol Cannot Replace TRIS(TRIMETHYLSILOXY)SILANOL


Procurement requests for “TRIS(TRIMETHYLSILOXY)SILANOL” often lead to offers of tris(trimethylsiloxy)silane (CAS 1873‑89‑8) or trimethylsilanol (CAS 1066‑40‑6). However, these substitutes lack the hydrolytically active acetoxy leaving group that defines the reactivity of the target compound . Tris(trimethylsiloxy)silane carries an Si–H bond and functions as a reducing agent [1], whereas trimethylsilanol is a simple monofunctional silanol . Neither can deliver the same controlled hydrolysis profile, the same number of cross‑linkable sites, or the same steric protection of the silanol group that are essential for producing high‑oxygen‑permeability contact‑lens monomers or nanoporous monolayer templates [2][3]. Consequently, direct substitution without reformulation leads to failures in polymerization kinetics, surface coverage, and final material performance.

Quantitative Differentiation Evidence for TRIS(TRIMETHYLSILOXY)SILANOL vs. Closest Analogs


Hydrophobic Surface Quality: Tris(trimethylsiloxy)acetoxysilane vs. Tris(trimethylsiloxy)chlorosilane

Monolayers derived from tris(trimethylsiloxy)chlorosilane (tris‑TMSCl) and the target compound's hydrolysis product both expose the tris(trimethylsiloxy)silyl group. However, the vapor‑phase deposition of tris‑TMSCl yields water contact angles (θA/θR) of 96°/87° [1]. The acetoxysilane form (CAS 74098‑43‑4) generates an identical surface moiety through a less corrosive route (acetic acid vs. HCl by‑product), enabling more reproducible monolayer formation on sensitive substrates . The advancing contact angle of 96° is >15° higher than that of a trimethylsilyl‑terminated surface (θA ≈ 78–82°) [1], demonstrating a quantifiable hydrophobicity advantage.

Surface modification Monolayer Hydrophobicity

Mesoporous Structure Direction: Tris(trimethylsiloxy)silane vs. Alkoxysilane Additives

When used as a co‑condensation additive in the sol–gel synthesis of mesoporous silicates, tris(trimethylsiloxy)silane (the precursor from which the target compound is made) directs the formation of the MCM‑48 cubic phase, whereas (3‑aminopropyl)trimethoxysilane and (2‑cyanoethyl)triethoxysilane direct the MCM‑41 hexagonal phase under identical conditions [1]. The tris(trimethylsiloxy)silane‑derived MCM‑48 phase offers a three‑dimensional pore network that enhances molecular diffusion compared with the one‑dimensional channels of MCM‑41 [1]. The target compound (CAS 74098‑43‑4) serves as a protected, more hydrolytically controllable source of the same tris(trimethylsiloxy)silyl group [2].

Mesoporous materials Template synthesis MCM‑48

Oxygen Permeability in Contact Lens Materials: Acetoxysilane vs. Methacryloxypropyl Tris(trimethylsiloxy)silane

Patent US 4,314,068 explicitly claims tris(trimethylsiloxy)acetoxysilane (CAS 74098‑43‑4) as a “novel compound” for preparing silicone‑substituted acrylic monomers that yield “highly permeable to oxygen” polymers [1]. The patent demonstrates that copolymers incorporating the tris(trimethylsiloxy)silyl group achieve oxygen permeability values sufficient for extended‑wear contact lenses, enabling lens thicknesses that provide “dimensional stability” and “optimum optical correction” while maintaining physiological oxygen flux [1]. In contrast, the later‑generation monomer 3‑methacryloxypropyl tris(trimethylsiloxy)silane (TRIS), while also oxygen‑permeable, incorporates a methacrylate group that fundamentally alters polymerization kinetics and compatibility with hydrogel formulations [2].

Contact lens Oxygen permeability Silicone hydrogel

Controlled Surface Coverage: Tris(trimethylsiloxy)silyl Monolayer vs. Alkylsilane Monolayers

A chemically grafted tris(trimethylsiloxy)silyl (tris(TMS)) monolayer on silicon oxide, prepared from the target compound’s hydrolysis product, enables nanoscopic control of polymer brush density [1]. By varying the percentage of tris(TMS) coverage, the thickness of poly(2‑methacryloyloxyethyl phosphorylcholine) (PMPC) brushes can be tuned, and atomic force microscopy (AFM) reveals nanoscale protrusions corresponding to individual brush clusters [1]. In contrast, a uniform alkylsilane monolayer (e.g., octadecyltrichlorosilane) provides a homogeneous grafting surface but lacks the spatial heterogeneity needed for creating nanocluster arrays [2]. The residual silanol groups in the tris(TMS) monolayer serve as discrete anchoring points for initiator attachment, a feature not achievable with close‑packed alkyl monolayers [1].

Surface grafting Polymer brush Nanopatterning

Hydrolytic Reactivity Control: Acetoxysilane vs. Chlorosilane Analog

The target compound (CAS 74098‑43‑4) undergoes hydrolysis to release acetic acid (pKa ≈ 4.76) as the leaving group, whereas tris(trimethylsiloxy)chlorosilane releases HCl (pKa ≈ −7) [1]. The milder acidity of the acetoxy leaving group allows for a more gradual and controllable hydrolysis rate, which is critical when the silanol intermediate must be generated in the presence of acid‑sensitive substrates or when precise cross‑linking kinetics are required [2]. Under standard ambient conditions, the acetoxysilane’s hydrolysis half‑life is estimated to be several hours, compared to minutes for the chlorosilane analog (class‑level estimate based on leaving‑group pKa difference) [1][2].

Hydrolysis Leaving group Cross‑linking

Procurement‑Relevant Application Scenarios for TRIS(TRIMETHYLSILOXY)SILANOL


Silicone Hydrogel Contact Lens Monomer Synthesis

As demonstrated in US 4,314,068, tris(trimethylsiloxy)acetoxysilane is a key intermediate for preparing silicone‑substituted methacrylic monomers that confer high oxygen permeability to contact‑lens polymers [1]. Procurement of the acetoxysilane form is essential when the synthetic route requires a protected silanol that can be selectively unmasked without generating HCl, thereby avoiding corrosion of production equipment and acid‑catalyzed side reactions in subsequent acrylation steps.

Nanoporous Monolayer Templates for Polymer Brush Patterning

The tris(trimethylsiloxy)silyl monolayer, derived from the target compound, creates nanopores (~0.5 nm² cross‑section) that serve as discrete grafting sites for polymer brushes [2]. This spatial heterogeneity, not achievable with uniform alkylsilane monolayers, enables the fabrication of nanocluster arrays for biosensing and antifouling coatings. The acetoxysilane precursor is preferred because its mild hydrolysis permits deposition on temperature‑sensitive polymeric substrates.

Structure‑Directing Agent for MCM‑48 Mesoporous Silicates

The tris(trimethylsiloxy)silyl group directs the formation of the three‑dimensional cubic MCM‑48 phase during co‑condensation with TEOS, as opposed to the one‑dimensional MCM‑41 phase obtained with amino‑ or cyano‑functional alkoxysilanes [3]. Using the target acetoxysilane allows a more controlled release of the structure‑directing moiety, improving batch‑to‑batch reproducibility of the mesoporous architecture required for catalytic and separation applications.

Moisture‑Cure Silicone Sealants and Hydrophobic Coatings

The acetoxy leaving group enables a slower, more uniform moisture‑cure profile compared with chlorosilane or methoxysilane alternatives, reducing blistering and improving adhesion on sensitive substrates such as polycarbonate or painted metals [4]. The resulting tris(trimethylsiloxy)silyl‑terminated surface provides a water contact angle of ~96°, which is >14° higher than that of a trimethylsilyl‑functionalized surface [5], making it the material of choice for high‑reliability electronic encapsulation.

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